1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, or 4-NPPA, is a synthetic compound that has been widely studied due to its potential applications in scientific research. It is a heterocyclic aromatic amine that is composed of two nitrogen atoms and four carbon atoms. 4-NPPA has been studied for its potential applications in the synthesis of various compounds, as well as its biochemical and physiological effects.
Scientific Research Applications
1. Anti-Inflammatory Applications
- Summary of Application : Pyrimidines, including “1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine”, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application : The compounds were screened for their COXs enzymes inhibitory effects and anti-inflammatory activities via an EIA kit and in vivo carrageenan-induced paw edema method in rats .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Antitubercular Applications
- Summary of Application : Pyrrolo[2,3-d]pyrimidine derivatives, which include “1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine”, have been explored as potential antitubercular agents .
- Methods of Application : The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .
- Results or Outcomes : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, had a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
properties
IUPAC Name |
1-(4-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2/c12-10-9-5-15-16(11(9)14-6-13-10)7-1-3-8(4-2-7)17(18)19/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAFEQWWNNKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984456 | |
Record name | 1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
65973-73-1 | |
Record name | 65973-73-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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